molecular formula C₂₉H₄₆O B1146044 (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol CAS No. 242142-71-8

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol

Cat. No.: B1146044
CAS No.: 242142-71-8
M. Wt: 410.67
InChI Key:
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Description

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative with a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the modification of cholesterol or similar sterols through a series of reactions including oxidation, reduction, and selective functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments helps in achieving the desired structural modifications efficiently .

Chemical Reactions Analysis

Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent, PCC

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, organometallic reagents

Major Products Formed:

Scientific Research Applications

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .

Comparison with Similar Compounds

    Cholesterol: A primary sterol in animal cell membranes, essential for membrane structure and precursor to steroid hormones.

    Ergosterol: A sterol found in fungi, similar in structure but with different double bond positions.

    Stigmasterol: A plant sterol with a similar backbone but different functional groups.

Uniqueness: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 3β position. These structural features confer distinct chemical reactivity and biological activity compared to other sterols .

Properties

CAS No.

242142-71-8

Molecular Formula

C₂₉H₄₆O

Molecular Weight

410.67

Origin of Product

United States

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